

FPI-1465: A Dual-Action Inhibitor Overcoming Antibiotic Resistance

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Compound of Interest

Compound Name: FPI-1465

Cat. No.: B15567690

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-1465 is an investigational, non- β -lactam β -lactamase inhibitor (BLI) belonging to the diazabicyclo[3.2.1]octane class. It is being developed to address the global threat of antibiotic resistance, particularly in Gram-negative bacteria. **FPI-1465**'s primary mechanism of action is the inhibition of a broad spectrum of β -lactamase enzymes, including extended-spectrum β -lactamases (ESBLs) and carbapenemases. These enzymes are a major defense mechanism for bacteria against β -lactam antibiotics. By neutralizing these enzymes, **FPI-1465** restores the efficacy of existing β -lactam drugs. Furthermore, preclinical data reveal a novel dual-action mechanism, with **FPI-1465** also targeting penicillin-binding proteins (PBPs), specifically PBP2, which are essential for bacterial cell wall synthesis. This multifaceted approach makes **FPI-1465** a promising candidate in the fight against multidrug-resistant infections.

Data Presentation

In Vitro Potentiation of Antibiotic Activity

Preclinical studies have consistently demonstrated the synergistic effect of **FPI-1465** in combination with various β -lactam antibiotics against resistant bacterial strains. The following tables summarize key quantitative data from these in vitro studies.

Table 1: Fold-Increase in Potency of β -Lactam Antibiotics with **FPI-1465**[1]

Antibiotic	Bacterial Enzyme Class	Maximum Fold-Increase in Potency with FPI-1465
Ceftazidime	ESBLs	256
Ceftazidime	Carbapenemases	256
Aztreonam	ESBLs	1,024
Aztreonam	Carbapenemases	4,096
Meropenem	ESBLs	4
Meropenem	Carbapenemases	128

Table 2: MIC Distribution of β -Lactam Agents Alone and in Combination with **FPI-1465** (4 $\mu\text{g/mL}$) against ESBL-Producing Enterobacteriaceae (n=21)[2]

Agent	MIC50 ($\mu\text{g/mL}$)	MIC90 ($\mu\text{g/mL}$)	% Susceptible (CLSI)	% Susceptible (EUCAST)
Aztreonam	8	>128	47.6	23.8
Aztreonam + FPI-1465	≤ 0.25	1	95.2	95.2
Ceftazidime	32	>256	38.1	14.3
Ceftazidime + FPI-1465	0.5	2	95.2	95.2
Meropenem	≤ 0.25	>64	-	-
Meropenem + FPI-1465	≤ 0.015	0.06	-	-

Table 3: **FPI-1465** Inhibition and Binding Constants

Target	Parameter	Value
E. coli PBP2	IC50	1.0 µg/mL
β-lactamase CTX-M-15	Kd	0.011 µM
β-lactamase OXA-48	Kd	5.3 µM

In Vivo Efficacy

In a murine thigh infection model, the combination of **FPI-1465** with a β-lactam antibiotic demonstrated significant bacterial clearance against highly resistant strains.

Table 4: In Vivo Efficacy of **FPI-1465** in a Murine Thigh Infection Model

Pathogen	Treatment	Log Reduction in CFUs
Klebsiella pneumoniae (Carbapenemase-producer)	FPI-1465 + Ceftazidime	>3
Enterobacter cloacae (Carbapenemase-producer)	FPI-1465 + Ceftazidime	>3

Experimental Protocols

In Vitro Checkerboard Synergy Assay

This protocol is used to determine the synergistic activity of **FPI-1465** with a β-lactam antibiotic.

Materials:

- **FPI-1465**
- β-lactam antibiotic of interest (e.g., ceftazidime, aztreonam, meropenem)
- Bacterial strain of interest (e.g., ESBL or carbapenemase-producing E. coli or K. pneumoniae)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)

- 96-well microtiter plates
- Spectrophotometer or microplate reader

Procedure:

- Preparation of Stock Solutions: Prepare concentrated stock solutions of **FPI-1465** and the β -lactam antibiotic in a suitable solvent (e.g., sterile water or DMSO).
- Drug Dilution: In a 96-well plate, prepare a two-dimensional serial dilution of the β -lactam antibiotic (e.g., along the x-axis) and **FPI-1465** (e.g., along the y-axis) in CAMHB.
- Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Inoculation: Inoculate each well containing the drug dilutions with the prepared bacterial suspension. Include appropriate controls: wells with bacteria only (positive control), wells with media only (negative control), and wells with each drug alone.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) for the antibiotic alone and in combination with each concentration of **FPI-1465**. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
- Data Analysis: Analyze the data to determine the nature of the interaction (synergy, additivity, indifference, or antagonism). The Fractional Inhibitory Concentration Index (FICI) is commonly used for this analysis.

IC50 Determination for β -Lactamase Inhibition

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of **FPI-1465** against a purified β -lactamase.

Materials:

- Purified β -lactamase enzyme

- **FPI-1465**
- Chromogenic β -lactam substrate (e.g., nitrocefin)
- Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- 96-well microtiter plates
- Spectrophotometer

Procedure:

- **Enzyme and Inhibitor Preparation:** Prepare a stock solution of the purified β -lactamase in the assay buffer. Prepare serial dilutions of **FPI-1465** in the same buffer.
- **Pre-incubation:** In a 96-well plate, mix the β -lactamase solution with the different concentrations of **FPI-1465**. Incubate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
- **Substrate Addition:** Initiate the enzymatic reaction by adding a solution of the chromogenic substrate (e.g., nitrocefin) to each well.
- **Kinetic Measurement:** Immediately measure the change in absorbance over time at the appropriate wavelength for the substrate (e.g., 490 nm for nitrocefin hydrolysis) using a spectrophotometer.
- **Data Analysis:** Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of **FPI-1465** that results in 50% inhibition of the enzyme activity, determined by fitting the data to a suitable dose-response curve.

Murine Thigh Infection Model

This protocol provides a generalized workflow for evaluating the in vivo efficacy of **FPI-1465** in combination with a β -lactam antibiotic.

Materials:

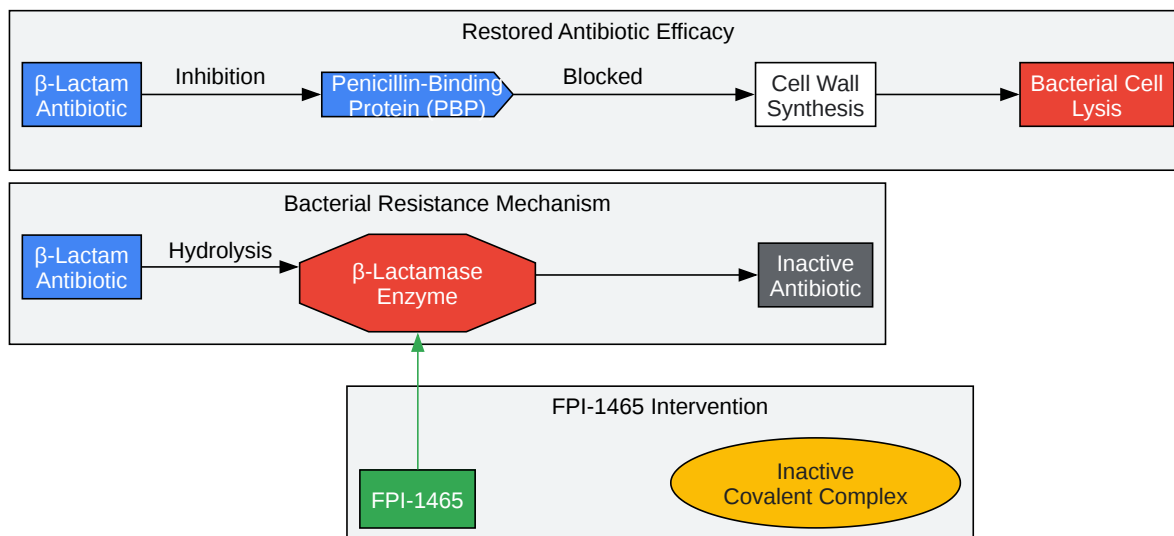
- Specific pathogen-free mice (e.g., BALB/c or C57BL/6)
- Bacterial pathogen of interest
- **FPI-1465** and β -lactam antibiotic for injection
- Vehicle control solution
- Cyclophosphamide (for neutropenic models, if required)

Procedure:

- **Animal Acclimatization:** Acclimate the mice to the laboratory conditions for a minimum of 3 days before the experiment.
- **Induction of Neutropenia (Optional):** If a neutropenic model is required, administer cyclophosphamide intraperitoneally at appropriate doses and time points before infection.
- **Infection:** Induce a thigh infection by intramuscular injection of a standardized inoculum of the bacterial pathogen into the posterior thigh muscle of the mice.
- **Treatment:** At a specified time post-infection (e.g., 1-2 hours), administer the treatment regimens to different groups of mice. This includes the vehicle control, **FPI-1465** alone, the β -lactam antibiotic alone, and the combination of **FPI-1465** and the antibiotic. Administration can be via intraperitoneal, intravenous, or subcutaneous routes.
- **Monitoring and Sample Collection:** At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice. Aseptically remove the infected thigh muscle and homogenize it in a sterile buffer.
- **Bacterial Load Determination:** Perform serial dilutions of the tissue homogenates and plate them on appropriate agar plates to determine the number of colony-forming units (CFUs) per gram of tissue.
- **Data Analysis:** Compare the bacterial loads in the different treatment groups to determine the efficacy of the combination therapy. A significant reduction in CFUs in the combination group compared to the single-agent and control groups indicates in vivo synergy.

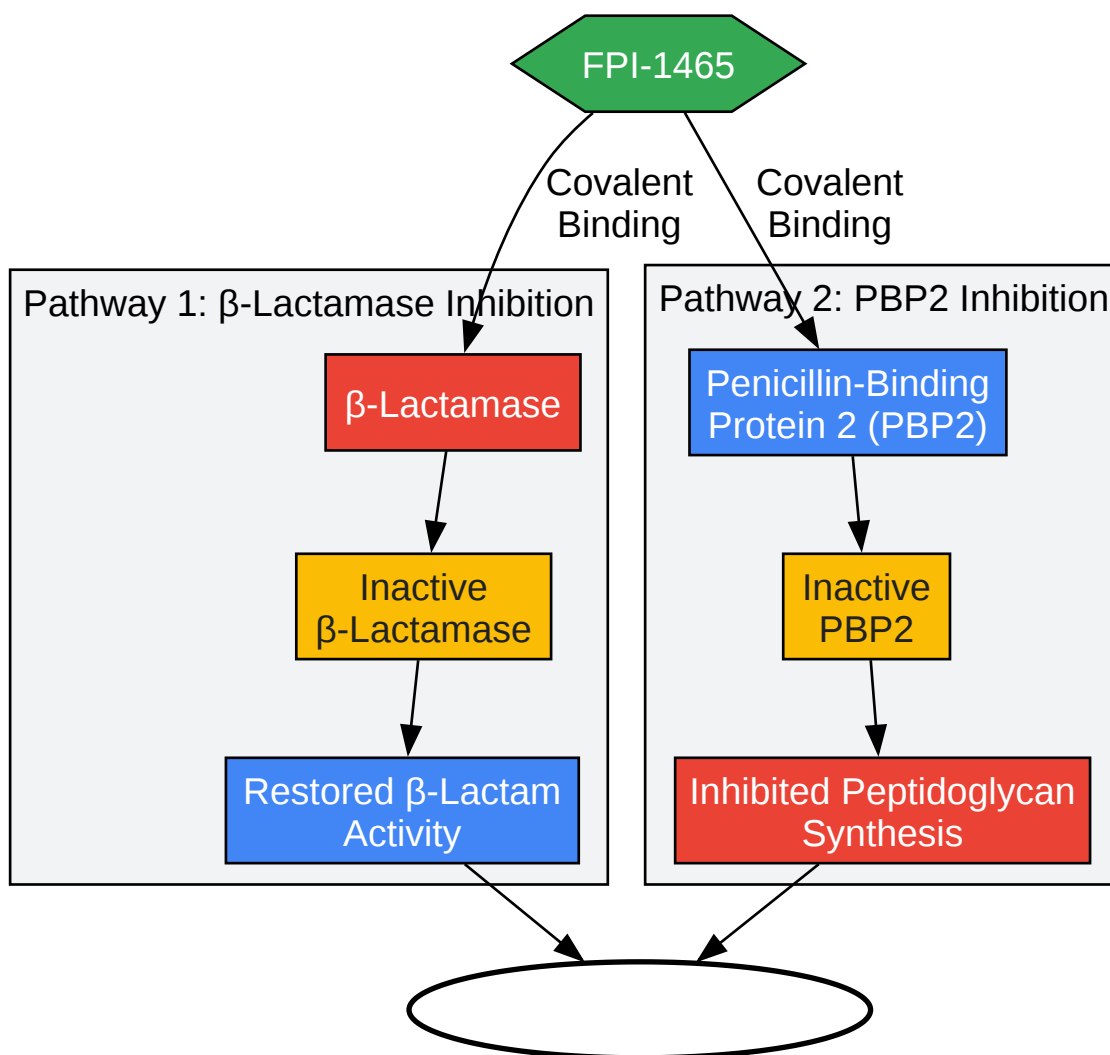
Mandatory Visualization

Signaling Pathways and Experimental Workflows



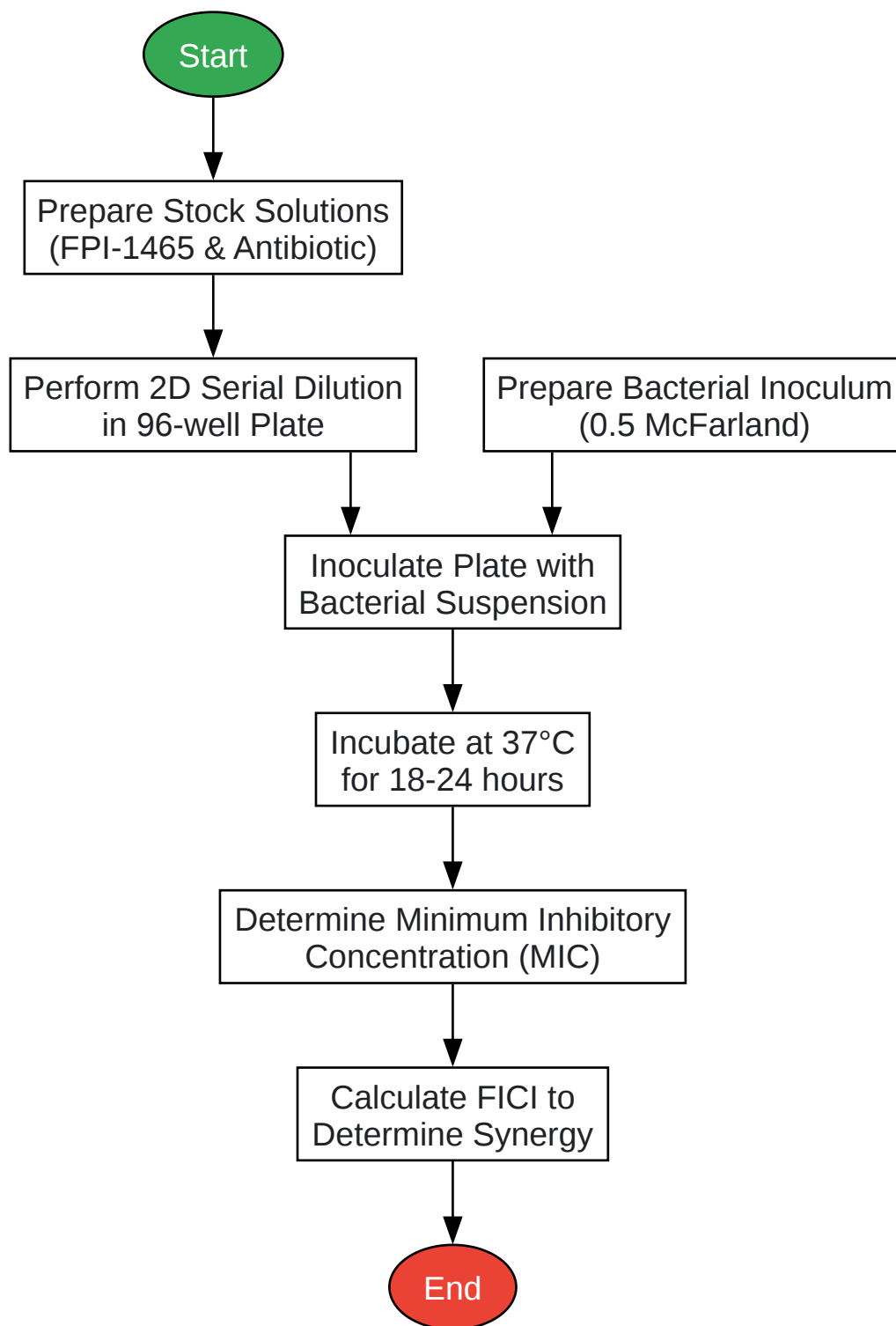
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Caption: **FPI-1465** Mechanism: β -Lactamase Inhibition.



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Caption: **FPI-1465** Dual-Action Mechanism.



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Caption: In Vitro Checkerboard Synergy Assay Workflow.

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References

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